molecular formula C13H15NO2 B1309056 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid CAS No. 54233-21-5

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B1309056
CAS No.: 54233-21-5
M. Wt: 217.26 g/mol
InChI Key: QOPARHPUTLSSSS-UHFFFAOYSA-N
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Description

Key Functional Groups and Their Roles:

Functional Group Position Role
Carboxylic acid 5 Hydrogen bonding, solubility modulation
Methyl 2 Steric effects, electronic modulation
Isopropyl 3 Hydrophobic interactions, conformational stability

The carboxylic acid group dominates the compound’s physicochemical behavior, conferring acidity (predicted pKa ~4.2), while the isopropyl group enhances lipophilicity (calculated LogP = 3.1).

Properties

IUPAC Name

2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPARHPUTLSSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other functional group transformations. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid exhibits unique biochemical properties that influence its interactions with various biological targets. The compound is known to bind with high affinity to receptors such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression and cellular responses to environmental stimuli. Additionally, it inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are essential in the biosynthesis of inflammatory mediators.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic reactions due to its ability to undergo multiple transformations.

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial, antiviral, and anticancer properties. Its structure allows it to interact effectively with biological macromolecules.
  • Cellular Effects : It influences cell signaling pathways and gene expression, particularly through its interaction with AhR, leading to alterations in cellular responses.

Medicine

  • Therapeutic Potential : The compound is investigated for potential therapeutic applications in drug development. Its anticancer properties are particularly noteworthy, with studies showing its ability to inhibit the proliferation of cancer cell lines at low concentrations.

Industry

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its distinct chemical properties.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported as low as 0.98 μg/mL.

Anticancer Activity

In vitro studies have indicated that this compound can suppress the growth of cancer cells such as A549 lung cancer cells. The antiproliferative effects are dose-dependent, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

  • Antimicrobial Activity : A study assessing various indole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against MRSA.
  • Anticancer Potential : Research evaluating cytotoxic effects revealed that this compound significantly inhibited the proliferation of cancer cell lines at low concentrations, suggesting its potential use in oncology.
  • Mechanistic Insights : Molecular docking studies have elucidated how this compound binds to target proteins, enhancing our understanding of its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Indole-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Me, 3-iPr, 5-COOH C₁₃H₁₅NO₂ 217.26 (calculated) Hypothesized applications in drug design (inferred from analogs)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2-COOH, 3-Me, 7-Cl C₁₀H₈ClNO₂ 225.63 Research use only; no medicinal data
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 5-COOH, 2-Ph, 7-Cyclopentylamino C₂₀H₂₀N₂O₂ 320.38 Unknown bioactivity; structural complexity suggests potential for target-specific interactions
Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate 3-COO-iPr, 2-Me, 5-OH C₁₃H₁₅NO₃ 233.26 Predicted pKa 9.53; ester derivative with modified solubility
1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid 3-COOH, 2-Me, 5-OMe, 1-Cyclopropyl C₁₅H₁₅NO₃ 257.29 Experimental compound; no published data

Key Comparative Insights:

Carboxylic acid position: 5-COOH derivatives (e.g., the target compound) are less studied than 2- or 3-carboxylic acid analogs, but positional differences influence hydrogen-bonding patterns in protein binding .

Synthetic Routes: Synthesis of indole-carboxylic acids typically involves cyclization of substituted anilines or condensation reactions (e.g., 3-formyl-indole intermediates reacted with thiazolidinones in acetic acid) . The target compound’s isopropyl group may require specialized alkylation steps.

Physicochemical Properties :

  • The methyl and isopropyl groups in the target compound likely increase steric hindrance compared to smaller substituents (e.g., chlorine in ), affecting crystallinity and solubility.
  • Predicted pKa values (e.g., 9.53 for the ester analog in ) suggest moderate acidity, which could influence ionization under physiological conditions.

Safety and Handling :

  • While safety data for the target compound is unavailable, structurally similar indole derivatives (e.g., ) are classified for research use only, emphasizing the need for precautions like gloves and ventilation during handling.

Research Findings and Gaps

  • Antimicrobial Potential: Indole-2-carboxylic acids with electron-withdrawing groups (e.g., 7-Cl in ) show moderate activity against bacterial strains, but the target compound’s bulky substituents may reduce efficacy.
  • Synthetic Challenges : The isopropyl group in the 3-position may complicate purification, as seen in analogs requiring recrystallization from acetic acid .
  • Data Limitations: No direct pharmacological or crystallographic studies on this compound were identified; inferences are drawn from analogs synthesized via similar methods .

Biological Activity

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a derivative of indole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which influences its interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is a member of the indole family, known for its presence in numerous natural products and its potential therapeutic applications. Indole derivatives are widely studied for their roles in various biochemical processes and their interactions with biological macromolecules.

Target Interactions

This compound interacts with multiple receptors and enzymes, playing a crucial role in modulating various biological pathways. Notably, it has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression and cellular responses to environmental stimuli.

Enzyme Inhibition

The compound exhibits inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, mediators of inflammation.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. For instance, it has demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values against MRSA have been reported as low as 0.98 μg/mL .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have indicated that it can suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells. The antiproliferative effects are dose-dependent, highlighting its potential as a therapeutic agent in oncology .

Cellular Effects

This compound influences cellular signaling pathways and gene expression. Its interaction with AhR leads to alterations in gene transcription that can affect cell cycle progression and apoptosis.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and dynamics of the compound.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity : In a study evaluating various indole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA .
  • Anticancer Potential : A study assessing the cytotoxic effects of several indole derivatives found that this compound significantly inhibited the proliferation of cancer cell lines at low concentrations, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other indole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-Isopropyl-2-methyl...HighSignificantAhR modulation
Indole-3-acetic acidModerateLowPlant hormone activity
TryptophanLowMinimalPrecursor to serotonin

This table highlights that while other indole derivatives may have specific roles (e.g., plant hormones), this compound stands out due to its potent antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid and its derivatives?

  • Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing 3-formyl-indole precursors with thiazole derivatives (e.g., 2-aminothiazol-4(5H)-one) in acetic acid for 3–5 hours yields thiazole-fused indole derivatives. The product is purified via recrystallization from DMF/acetic acid mixtures .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust reflux time based on substituent reactivity.

Q. How should researchers handle this compound to ensure safety and stability?

  • PPE Requirements : Use NIOSH-approved respirators (e.g., P95 filters) for particulate protection and EN 166-compliant face shields. Inspect gloves for integrity before use and avoid skin contact using proper removal techniques .
  • Storage : Store in airtight containers under inert conditions. Stability data is limited, but avoid exposure to moisture or extreme temperatures .

Q. What analytical techniques validate the purity and structure of this compound?

  • Techniques :

MethodApplicationReference
HPLCPurity (>95%)
NMRStructural confirmation
Melting PointIdentity verification
  • Data Interpretation : Compare experimental melting points (e.g., indole-5-carboxylic acid derivatives: 208–210°C ) with literature values.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the indole core?

  • Strategy : Vary reaction time, temperature, and catalyst concentration. For instance, extending reflux time to 5 hours improves yield in thiazole-condensation reactions . Sodium acetate (2.0 equiv) enhances electrophilic substitution in acetic acid .
  • Case Study : Introducing bromine at the 6-position requires multi-step synthesis starting from 6-bromo-indole precursors, with diethylamino and hydroxypropyl groups added sequentially .

Q. What computational approaches predict physicochemical properties like logP and PSA?

  • Methods : Use software (e.g., ChemAxon, MOE) to calculate logP (partition coefficient) and PSA (polar surface area). For example, indole-3-acetic acid derivatives show logP ≈1.63 and PSA ≈90.39 Ų .
  • Validation : Cross-reference computational results with experimental HPLC retention times or solubility assays.

Q. How to address contradictory data in melting points or stability profiles?

  • Troubleshooting :

  • Replicate experiments under controlled humidity/temperature.
  • Use differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Note: Limited stability data necessitates empirical testing under proposed storage conditions .

Q. What strategies evaluate toxicity when toxicological data is scarce?

  • Approach :

  • Conduct Ames tests for mutagenicity.
  • Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells).
  • Cross-reference structurally similar indole derivatives; no carcinogenicity is reported for related compounds .

Methodological Challenges and Solutions

Q. How to elucidate reaction mechanisms for thiazole-fused derivatives?

  • Mechanistic Insights : The formation of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives proceeds via Knoevenagel condensation, confirmed by isolating intermediates and analyzing by LC-MS .

Q. What environmental impact assessments are recommended for this compound?

  • Guidelines :

  • Test biodegradability via OECD 301F assay.
  • Monitor hydrolysis products under acidic/alkaline conditions.
  • Avoid drainage disposal; use chemical waste incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.